molecular formula C12H23NO5 B2936527 Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate CAS No. 2460739-87-9

Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate

Cat. No.: B2936527
CAS No.: 2460739-87-9
M. Wt: 261.318
InChI Key: CHUBKJRFTDNUFO-AEJSXWLSSA-N
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Description

Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is a pyrrolidine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is characterized by its stereochemical configuration (2S,3S,4R) and functional groups: a hydroxymethyl (-CH2OH) at position 2 and methoxy (-OCH3) groups at positions 3 and 4. Such structural attributes make it a critical intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise stereochemical control.

Properties

IUPAC Name

tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(15)13-6-9(16-4)10(17-5)8(13)7-14/h8-10,14H,6-7H2,1-5H3/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUBKJRFTDNUFO-AEJSXWLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1CO)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CO)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The hydroxymethyl group can be introduced through subsequent functional group transformations, and the methoxy groups can be added via methylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using flow chemistry techniques to enhance efficiency and scalability. Flow microreactors, for example, can be employed to streamline the synthesis process, ensuring consistent product quality and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of the hydroxymethyl group can yield carboxylic acids or ketones.

  • Reduction: Reduction of the pyrrolidine ring can lead to the formation of piperidines.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its tert-butyl ester group provides protection for the hydroxyl and amine functionalities, allowing for selective reactions.

Biology: The compound's structural similarity to natural pyrrolidine derivatives makes it a useful tool in biological studies. It can be used to probe enzyme-substrate interactions and investigate metabolic pathways.

Medicine: Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate has potential applications in drug discovery and development. Its ability to modulate biological targets can be harnessed to design new therapeutic agents.

Industry: In the pharmaceutical and agrochemical industries, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its stability and reactivity make it an essential building block for various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues or cofactors within the active site of enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidine derivatives, emphasizing substituent variations, stereochemistry, and molecular properties.

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Substituents Stereochemistry Molecular Weight Key Features
Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate Not provided Likely C₁₂H₂₃NO₆ -CH2OH (C2), -OCH3 (C3, C4) 2S,3S,4R ~289.3 (calc.) Dual methoxy, hydroxymethyl, Boc group
Tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 1174020-49-5 C₁₁H₂₀FNO₃ -CH2OH (C2), -F (C4) 2S,4R 257.28 Fluorine substitution enhances metabolic stability
Tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 869481-93-6 C₉H₁₆FNO₃ -F (C3), -OH (C4) 3R,4S 217.23 Fluorine and hydroxyl for polarity modulation
Tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 1207853-51-7 C₁₁H₂₁NO₄ -CH2OCH3 (C2), -OH (C4) 2S,4S 231.29 Methoxymethyl improves lipophilicity

Key Observations:

Methoxymethyl (CAS 1207853-51-7) increases lipophilicity relative to hydroxymethyl, favoring membrane permeability .

Stereochemical Influence :

  • The (2S,3S,4R) configuration of the target compound introduces steric and electronic effects distinct from (2S,4S) or (3R,4S) analogs, which may alter enantioselective interactions in chiral environments.

Functional Group Trade-offs :

  • Fluorinated derivatives (e.g., CAS 869481-93-6) exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to hydroxyl/methoxy-substituted compounds .

Biological Activity

Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H21NO4\text{C}_{12}\text{H}_{21}\text{N}\text{O}_4

It contains a pyrrolidine ring with hydroxymethyl and methoxy substituents, which may influence its interaction with biological targets.

Research indicates that compounds structurally similar to this compound exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties, potentially reducing oxidative stress in cells .

Neuroprotective Effects

A study examining a related compound demonstrated its ability to protect astrocytes against amyloid beta-induced toxicity. The compound showed a significant increase in cell viability when co-administered with amyloid beta peptides . This suggests that this compound may also confer neuroprotective benefits.

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    • In vitro studies demonstrated that compounds similar to this compound could inhibit the aggregation of amyloid beta peptides. This was linked to a reduction in neuroinflammation markers such as TNF-α .
  • Cytotoxicity Assessment :
    • A study indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 100 μM in astrocyte cultures. This suggests a favorable safety profile for potential therapeutic applications .

Data Tables

Biological Activity Mechanism Reference
NeuroprotectionInhibition of amyloid beta toxicity
AntioxidantReduces oxidative stress
Enzyme inhibitionAcetylcholinesterase inhibition

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step routes involving:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to establish the (2S,3S,4R) configuration. For example, tert-butyl carbamate protection and sequential functionalization of the pyrrolidine ring are common .
  • Functional group introduction : Hydroxymethyl and methoxy groups are introduced via nucleophilic substitution or oxidation-reduction sequences. highlights the use of hydrogenation and filtration through Celite for intermediate purification .
  • Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is stable under acidic conditions and can be removed with trifluoroacetic acid (TFA) .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For example, coupling constants (e.g., J = 9.5 Hz for vicinal protons) confirm axial/equatorial arrangements .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 1 ppm ensures molecular formula accuracy. HRMS data for similar compounds (e.g., [M]+ 318.28009) are critical .
  • Optical Rotation : Specific rotation ([α]²⁵D) values (e.g., −55.0° in CHCl₃) validate enantiomeric purity .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how are they mitigated?

  • Epimerization risk : Basic conditions (e.g., NaH in THF) may induce racemization. Mitigation includes low-temperature reactions (<0°C) and rapid purification .
  • Byproduct formation : Competing pathways (e.g., over-alkylation) are minimized by stoichiometric control. reports 99% purity via column chromatography (EtOAc/hexane gradients) .
  • Data contradiction : Discrepancies in reported yields (e.g., 62% vs. 99%) may stem from solvent polarity or catalyst load variations. Cross-referencing multiple protocols is advised .

Q. How can researchers optimize reaction yields for intermediates with hydroxymethyl and methoxy groups?

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity for hydroxymethylation. achieved 93% yield using ethanol/chloroform (1:8) for chromatography .
  • Catalyst optimization : DMAP accelerates Boc protection under mild conditions (0–20°C in CH₂Cl₂) .
  • Temperature control : Methoxylation with MeI proceeds efficiently at 0°C to prevent side reactions .

Q. How are discrepancies in spectral data (e.g., NMR shifts) resolved for structural validation?

  • Comparative analysis : Align observed shifts with literature values for analogous compounds. For example, tert-butyl carbamate protons typically resonate at δ 1.4–1.5 ppm in ¹H NMR .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts to validate assignments. CC-DPS uses QSQN technology for structure-property relationships .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Acta Cryst. data in ) provides unambiguous stereochemical confirmation .

Q. What purification methods are most effective for isolating high-purity (>95%) product?

  • Flash chromatography : Silica gel with gradients of EtOAc/hexane (1:6 to 1:8) resolves polar byproducts .
  • Recrystallization : Intermediate solids (e.g., hydrochloride salts) are recrystallized from ethanol/water mixtures .
  • HPLC : Preparative HPLC with C18 columns and acetonitrile/water mobile phases ensures >99% purity for biological testing .

Q. How does the compound’s stereoelectronic profile influence its reactivity in downstream applications?

  • Conformational rigidity : The (2S,3S,4R) configuration restricts ring puckering, enhancing selectivity in nucleophilic reactions .
  • Hydrogen bonding : The hydroxymethyl group participates in intramolecular H-bonding, stabilizing transition states during functionalization .
  • Electron donation : Methoxy groups increase electron density at the pyrrolidine nitrogen, modulating Boc-deprotection kinetics .

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